(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride
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Overview
Description
(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which makes it valuable in the synthesis of other complex molecules and in the study of chiral interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-phenylalanine.
Cyclization: The amino acid undergoes cyclization to form the pyrrolidine ring.
Amidation: The resulting pyrrolidine derivative is then subjected to amidation to introduce the carboxamide group. This can be achieved using reagents like carbonyldiimidazole or other coupling agents.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to modify the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.
Scientific Research Applications
(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, providing insights into chiral recognition and binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones: Similar in terms of stereochemistry and functional groups.
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: Shares the pyrrolidine ring structure and chiral centers.
Uniqueness
(2S,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride is unique due to its specific combination of a phenyl group and a carboxamide group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S,5R)-5-phenylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H/t9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHKSJEYYRBIR-UXQCFNEQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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